molecular formula C9H9N3 B12893831 4-Phenyl-1H-pyrazol-1-amine CAS No. 99939-04-5

4-Phenyl-1H-pyrazol-1-amine

Cat. No.: B12893831
CAS No.: 99939-04-5
M. Wt: 159.19 g/mol
InChI Key: DVFBAUBQKPSZTC-UHFFFAOYSA-N
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Description

4-Phenyl-1H-pyrazol-1-amine is a derivative of pyrazole, a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1H-pyrazol-1-amine typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts like palladium or copper may be used to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydrazine derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Phenyl-1H-pyrazol-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-1H-pyrazol-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may target kinases, cyclooxygenases, and other proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-phenylpyrazole
  • 5-Amino-1-phenylpyrazole
  • 4-Amino-1-phenylpyrazole

Uniqueness

4-Phenyl-1H-pyrazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other aminopyrazoles, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

CAS No.

99939-04-5

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

4-phenylpyrazol-1-amine

InChI

InChI=1S/C9H9N3/c10-12-7-9(6-11-12)8-4-2-1-3-5-8/h1-7H,10H2

InChI Key

DVFBAUBQKPSZTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)N

Origin of Product

United States

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